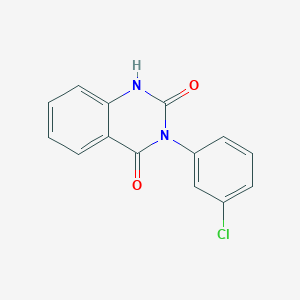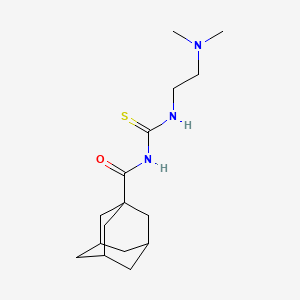![molecular formula C22H27N3OS B2386380 N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide CAS No. 1147520-59-9](/img/structure/B2386380.png)
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide: is a complex organic compound that features a cyanocyclohexyl group, an ethylphenyl group, and a thiophen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide typically involves multiple steps:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexanone with cyanide sources under basic conditions.
Synthesis of the 4-ethylphenyl(thiophen-2-yl)methylamine: This intermediate can be prepared by reacting 4-ethylbenzyl chloride with thiophene-2-carbaldehyde followed by reductive amination.
Coupling reaction: The final step involves coupling the cyanocyclohexyl group with the 4-ethylphenyl(thiophen-2-yl)methylamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyanocyclohexyl)-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}acetamide
- N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(furan-2-yl)methyl]amino}acetamide
Uniqueness
N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide is unique due to the presence of the 4-ethylphenyl and thiophen-2-yl groups, which may confer specific electronic and steric properties that influence its reactivity and binding affinity. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[(4-ethylphenyl)-thiophen-2-ylmethyl]amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-2-17-8-10-18(11-9-17)21(19-7-6-14-27-19)24-15-20(26)25-22(16-23)12-4-3-5-13-22/h6-11,14,21,24H,2-5,12-13,15H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNQPQCGHNBTOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CS2)NCC(=O)NC3(CCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2386299.png)
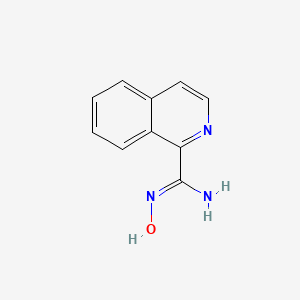

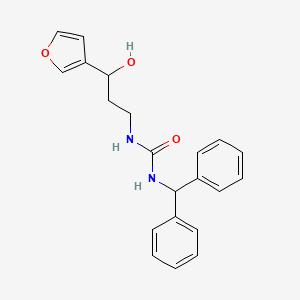
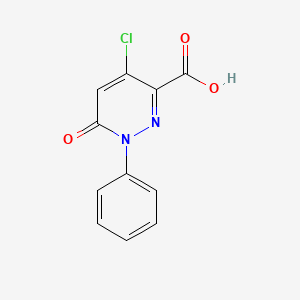
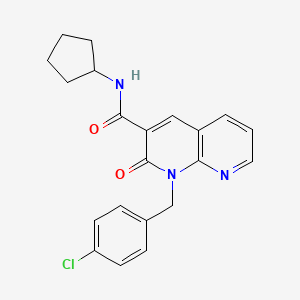

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2386311.png)
![methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2386312.png)
